molecular formula C14H8Cl3N3O2 B4568323 3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole

3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B4568323
M. Wt: 356.6 g/mol
InChI Key: RUITXOLZGCSFLH-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a trichlorophenoxy group

Scientific Research Applications

3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with 2,4,5-trichlorobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichlorophenoxy group, in particular, contributes to its potential as a bioactive molecule with diverse applications.

Properties

IUPAC Name

3-pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3O2/c15-9-4-11(17)12(5-10(9)16)21-7-13-19-14(20-22-13)8-2-1-3-18-6-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUITXOLZGCSFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)COC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
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3-Pyridin-3-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole

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